6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide typically involves a diastereoselective domino double spirocyclization of N-arylamide derivatives. This reaction is facilitated by dearomative transformations, which play a crucial role in organic chemistry . The process involves the iodination of the terminal alkyne, followed by ipso-iodocyclization to form a cyclohexadienyl cation, which is then captured by the nitrogen atom of the side chain .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a potential drug candidate.
Industry: It can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Wirkmechanismus
The mechanism by which 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as reversing drug resistance in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Diazoniadispiro[5.2.5.3]heptadecane: This compound shares a similar spirocyclic structure but differs in its specific functional groups and overall molecular configuration.
1,9-Diazadispiro[4.2.48.25]tetradecatriene:
Uniqueness
6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102193-00-0 |
---|---|
Molekularformel |
C15H30I2N2 |
Molekulargewicht |
492.22 g/mol |
IUPAC-Name |
6,9-diazoniadispiro[5.2.59.36]heptadecane;diiodide |
InChI |
InChI=1S/C15H30N2.2HI/c1-3-8-16(9-4-1)12-7-13-17(15-14-16)10-5-2-6-11-17;;/h1-15H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YYPJCMJUQHVGAV-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.